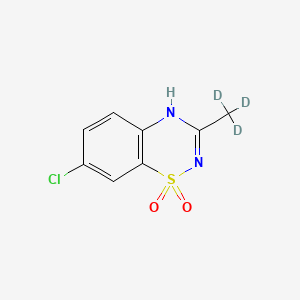

Diazoxide-d3

Übersicht

Beschreibung

Diazoxide-d3: is a deuterated form of diazoxide, a non-diuretic benzothiadiazine derivative. Diazoxide is primarily used for its ability to activate ATP-sensitive potassium channels, making it a valuable compound in the management of hyperinsulinemic hypoglycemia and hypertensive emergencies . The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of diazoxide due to its stable isotope labeling.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Diazoxide-d3 involves the incorporation of deuterium atoms into the diazoxide molecule. One common method is the deuterium exchange reaction, where diazoxide is treated with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The reaction conditions are optimized to maximize yield and purity, often involving multiple purification steps to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Diazoxide-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its reduced forms, often using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where functional groups on the benzothiadiazine ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: Diazoxide-d3 is used in chemical research to study reaction mechanisms and pathways involving diazoxide. Its stable isotope labeling allows for precise tracking of the compound in complex reactions.

Biology: In biological research, this compound is used to investigate the metabolic pathways and pharmacokinetics of diazoxide. It helps in understanding how the compound is processed in biological systems and its interaction with various biomolecules.

Medicine: this compound is valuable in medical research for studying the effects of diazoxide on insulin secretion and blood pressure regulation. It is used in preclinical studies to evaluate the efficacy and safety of diazoxide-based therapies.

Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems. Its stable isotope labeling aids in the accurate quantification and analysis of diazoxide in complex matrices .

Wirkmechanismus

Diazoxide-d3 exerts its effects by activating ATP-sensitive potassium channels. This activation leads to the opening of potassium channels, causing hyperpolarization of cell membranes. In pancreatic beta cells, this results in the inhibition of calcium influx and subsequent reduction in insulin secretion. In vascular smooth muscle cells, the opening of potassium channels leads to vasodilation and a decrease in blood pressure .

Vergleich Mit ähnlichen Verbindungen

Chlorothiazide: A thiazide diuretic with similar chemical structure but different pharmacological effects.

Hydrochlorothiazide: Another thiazide diuretic used primarily for its diuretic properties.

Minoxidil: A potassium channel opener used for its vasodilatory effects.

Uniqueness: Diazoxide-d3 is unique due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. Unlike thiazide diuretics, diazoxide does not inhibit carbonic anhydrase and lacks diuretic activity. Its primary use is in managing hyperinsulinemic hypoglycemia and hypertensive emergencies, making it distinct from other potassium channel openers like minoxidil .

Biologische Aktivität

Diazoxide-d3 is a stable isotope-labeled derivative of diazoxide, primarily used as an internal standard in analytical chemistry, particularly for the quantification of diazoxide in biological samples. This compound exhibits significant biological activity, primarily through its mechanism as an activator of ATP-sensitive potassium (K_ATP) channels, which has implications in various physiological and pathological contexts.

This compound functions by activating sulfonylurea receptors (SUR1, SUR2A, and SUR2B) that are linked to K_ATP channels. This activation promotes potassium efflux from cells, leading to hyperpolarization of the cell membrane. Consequently, this prevents calcium influx into pancreatic beta-cells, inhibiting insulin release and resulting in increased blood glucose levels. This mechanism is crucial in managing conditions such as hyperinsulinemic hypoglycemia.

Key Findings on Biological Activity

- Activation of K_ATP Channels : this compound has been shown to activate K_ATP channels with an effective concentration (EC50) of approximately 14.1 µM in HEK293 cells .

- Inhibition of Insulin Release : It inhibits glucose-induced insulin secretion from isolated rat pancreatic beta-cells, demonstrating an inhibitory concentration (IC50) around 22.6 µM .

- Vasodilatory Effects : The compound induces relaxation in isolated rat aortic rings precontracted with potassium chloride, with similar IC50 values .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound, diazoxide:

- Absorption : Rapidly absorbed after oral administration.

- Bioavailability : Approximately 91% in adults.

- Half-Life : Ranges from 9.5 to 24 hours in children and 20 to 72 hours in adults .

- Protein Binding : High protein binding (77% to 94%), which can be affected by renal function .

Clinical Applications

This compound is primarily utilized in research settings rather than direct clinical applications. However, its parent compound has been extensively studied for conditions like hyperinsulinemic hypoglycemia (HH). A systematic review indicated that diazoxide effectively manages HH but comes with potential side effects such as hypertrichosis and fluid retention .

Case Studies and Meta-Analyses

- Efficacy in Hyperinsulinemic Hypoglycemia :

- Diazoxide-Unresponsive Hyperinsulinism :

Summary of Biological Activities

The following table summarizes the biological activities and effects of this compound:

| Activity | Effect | Concentration (µM) |

|---|---|---|

| Activation of K_ATP Channels | Increases potassium efflux | EC50 = 14.1 |

| Inhibition of Insulin Release | Reduces glucose-induced insulin secretion | IC50 = 22.6 |

| Vasodilation | Induces relaxation of vascular smooth muscle | IC50 = 22.4 |

Eigenschaften

IUPAC Name |

7-chloro-3-(trideuteriomethyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLBFKVLRPITMI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.